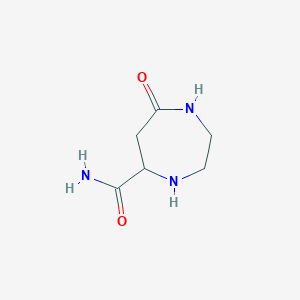

![molecular formula C19H21N3 B2558357 N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline CAS No. 433700-19-7](/img/structure/B2558357.png)

N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the treatment of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and 85% phosphoric acid . This reaction gives 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is then reacted with aromatic carboxylic acid chlorides . The subsequent reduction affords 2-arylalkyl tetrahydroisoquinolines .Molecular Structure Analysis

The molecular formula of “N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline” is C24H25NO3 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The synthesis of “N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline” involves several chemical reactions, including condensation, intramolecular cyclization, and reduction .科学的研究の応用

Corrosion Inhibition

A density functional theory (DFT) study on bipyrazolic-type organic compounds, including N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline, highlights its potential activity as a corrosion inhibitor. The research elucidates the compound's inhibition efficiency and reactive sites, correlating parameters such as energy gap and electron transfer to its effectiveness in protecting metals from corrosion Wang et al., 2006.

Charge-Transfer Chromophores

Peripheral donor-substituted N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline and related compounds have been synthesized and demonstrated to form charge-transfer chromophores with tetracyanoethylene (TCNE) or 7,7,8,8-tetracyanoquinodimethane (TCNQ). These studies reveal the nonplanarity of the donor–acceptor chromophores and their efficient intramolecular charge-transfer interactions, contributing to advancements in electronic and optoelectronic materials Chen et al., 2011.

Cyclization Reactions

Research on the cyclization of enediynes to iodinated benzo[a]carbazoles, involving N,N-dimethyl 2-[2-(2-ethynylphenyl)ethynyl]anilines, underscores the compound's role in facilitating iodine-mediated cascade cyclizations. These findings contribute to the synthetic methodology in organic chemistry, particularly in the synthesis of complex heterocyclic compounds Chen et al., 2011.

Optical and Electronic Properties

The synthesis and characterization of azo-based phenylthiophene Schiff bases, including N,N-dimethyl derivatives, have provided insight into their crystal structures and optical properties. These materials have been shown to exhibit significant π−π stacking and hydrogen bonding interactions, which are crucial for their applications in nonlinear optics (NLO) and optoelectronic devices Shili et al., 2020.

Polymerization Catalysts

Studies on the polymerization reactions of ε-caprolactone have utilized complexes formed with N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline, showcasing their efficiency as catalysts. These investigations provide valuable insights into the mechanistic and kinetic aspects of polymerization, which are important for the development of new polymeric materials Attandoh et al., 2014.

特性

IUPAC Name |

N,N-dimethyl-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3/c1-14(2)13-22-18-8-6-5-7-17(18)20-19(22)15-9-11-16(12-10-15)21(3)4/h5-12H,1,13H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULOZDHKYXSVNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2558280.png)

![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B2558286.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)

![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)